Pyrimidine, 4-chloro-6-(3-thienyl)-

Descripción general

Descripción

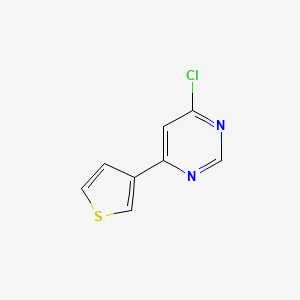

Pyrimidine, 4-chloro-6-(3-thienyl)- is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a thienyl group at the 6-position. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 4-chloro-6-(3-thienyl)- can be achieved through various methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another method includes the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine, 4-chloro-6-(3-thienyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed:

- Substituted pyrimidine derivatives

- Sulfoxides and sulfones from oxidation

- Thiol derivatives from reduction

- Coupled products from Suzuki–Miyaura reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Pyrimidine derivatives exhibit a wide range of biological activities, with notable efficacy as antimicrobial agents. Research indicates that compounds like 4-chloro-6-(3-thienyl)-pyrimidine demonstrate significant antibacterial and antifungal properties. For instance, a study highlighted its in vitro effectiveness against various pathogenic bacteria and fungi, showcasing a zone of inhibition comparable to standard antimicrobial drugs .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It is known to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that pyrimidine derivatives can modulate protein kinase activity, which is crucial in signaling pathways associated with cancer progression . The following table summarizes some key findings related to its anticancer effects:

| Study | Target Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Protein Kinase Inhibition | Significant reduction in cell viability |

| Study B | Lung Cancer | Apoptosis Induction | Enhanced apoptosis in treated cells |

Material Science

Organic Electronics

Pyrimidine derivatives are being explored for their applications in organic electronics due to their unique electronic properties. The thienyl group enhances the compound's conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has indicated that these compounds can improve charge transport efficiency .

Agrochemicals

Herbicidal Activity

The herbicidal potential of pyrimidine derivatives, including 4-chloro-6-(3-thienyl)-, has been studied extensively. These compounds can inhibit specific enzymes critical for plant growth, leading to effective weed control. A notable case study demonstrated that certain pyrimidine derivatives exhibited selective herbicidal activity against common agricultural weeds without harming crop plants .

Case Studies and Research Findings

-

Antimicrobial Screening

A comprehensive screening of various pyrimidine derivatives revealed that 4-chloro-6-(3-thienyl)- exhibited a strong antibacterial effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics . -

Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that treatment with 4-chloro-6-(3-thienyl)-pyrimidine resulted in a dose-dependent decrease in cell proliferation. The compound was particularly effective against breast and colon cancer cell lines, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of pyrimidine, 4-chloro-6-(3-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thienyl group can also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.

Thieno[3,2-d]pyrimidine derivatives: Exhibits diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness: Pyrimidine, 4-chloro-6-(3-thienyl)- stands out due to its unique combination of a pyrimidine ring with a thienyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Pyrimidine, 4-chloro-6-(3-thienyl)- is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This particular compound exhibits significant potential in various therapeutic areas, including anticancer and anti-inflammatory applications. This article reviews the biological activity of Pyrimidine, 4-chloro-6-(3-thienyl)-, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Pyrimidine, 4-chloro-6-(3-thienyl)- has been shown to interact with several enzymes and proteins involved in critical biochemical pathways. Key properties include:

- Enzyme Inhibition : It inhibits the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase, which are important in inflammatory processes.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, notably affecting the NF-κB signaling pathway, which is crucial for immune response regulation.

The molecular mechanism through which Pyrimidine, 4-chloro-6-(3-thienyl)- exerts its effects involves:

- Binding Affinity : The compound binds to specific biomolecules, inhibiting enzyme activity by blocking substrate access. Its thienyl group enhances binding affinity through interactions with hydrophobic pockets in proteins.

- Metabolic Pathways : It participates in metabolic pathways by modulating the levels of inflammatory mediators like prostaglandins and nitric oxide through enzyme inhibition.

Dosage Effects

Research indicates that the biological effects of Pyrimidine, 4-chloro-6-(3-thienyl)- vary with dosage:

- Low Doses : At lower concentrations, it exhibits anti-inflammatory and immunomodulatory effects without significant toxicity.

- Higher Doses : Increased dosages may lead to varying cellular responses and potential cytotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of Pyrimidine, 4-chloro-6-(3-thienyl)-. Notable findings include:

-

Anticancer Activity : A study demonstrated that related thieno[3,2-d]pyrimidine derivatives showed potent antiproliferative effects against human cancer cell lines. For instance, a derivative exhibited an IC50 value in the single-digit nanomolar range against EGFR kinase activity .

Compound Target IC50 (nM) 6g EGFR 30 6g Tubulin 710 - Anti-inflammatory Effects : In laboratory settings, Pyrimidine derivatives were found to inhibit inflammatory pathways effectively. The stability of these compounds under various conditions was also assessed to understand their long-term efficacy.

- Comparative Studies : When compared to other pyrimidine derivatives such as 2-Chloro-4-(trifluoromethyl)pyrimidine and thieno[3,2-d]pyrimidines, Pyrimidine, 4-chloro-6-(3-thienyl)- demonstrated unique chemical reactivity that contributes to its distinct biological activities.

Propiedades

IUPAC Name |

4-chloro-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXJNGUMKWLZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302117 | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898546-96-8 | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898546-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.